![molecular formula C15H12N4O3S B11025531 N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11025531.png)

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

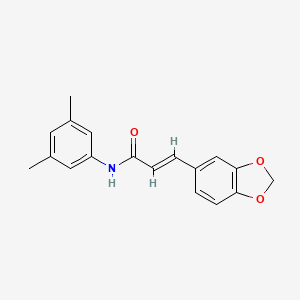

N-(4-Carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxamid ist eine heterocyclische Verbindung, die zur Familie der Thiazolopyrimidine gehört. Diese Verbindung zeichnet sich durch ihre fusionierten Thiazol- und Pyrimidinringe aus, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxamid erfolgt typischerweise durch mehrkomponentige Reaktionen. Eine gängige Methode beinhaltet die Kondensation von Ethylacetoacetat mit 1,3-Thiazol-2-amin und aromatischen Aldehyden in Isopropylalkohol bei 20 °C unter Ultraschall-Aktivierung . Diese Reaktion führt zur Bildung von Ethyl-5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylaten, die weiter modifiziert werden können, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von Thiazolopyrimidin-Derivaten verwendet häufig Prinzipien der grünen Chemie, wie z. B. mehrkomponentige sonochemische Reaktionen. Diese Methoden sind umweltfreundlich, effizient und liefern hochreine Produkte. Der Einsatz von Ultraschallbestrahlung und geeigneten Katalysatoren kann Reaktionsgeschwindigkeiten und Produktausbeuten verbessern .

Chemische Reaktionsanalyse

Reaktionstypen

N-(4-Carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit gängigen Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann nucleophile Substitutionsreaktionen eingehen, bei denen Nucleophile bestimmte Atome oder Gruppen im Molekül ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel.

Substitution: Nucleophile wie Amine, Thiole und Halogenide.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während die Reduktion Amine oder Alkohole ergeben kann. Substitutionsreaktionen können zu verschiedenen Derivaten mit modifizierten funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

N-(4-Carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxamid hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Baustein für die Synthese anderer heterocyclischer Verbindungen und zur Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Wurde auf sein Potenzial als antimikrobielles, antivirales und Antikrebsmittel untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien wie Polymere und Katalysatoren eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von N-(4-Carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und Signalwegen. Die Thiazol- und Pyrimidinringe der Verbindung ermöglichen es ihr, an Enzyme und Rezeptoren zu binden und deren Aktivität zu modulieren. Beispielsweise kann es Enzyme hemmen, die an der DNA-Replikation oder Proteinsynthese beteiligt sind, was zu seinen antimikrobiellen und Antikrebswirkungen führt .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-component reactions. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of thiazolopyrimidine derivatives often employs green chemistry principles, such as multicomponent sonochemical reactions. These methods are environmentally friendly, efficient, and yield high-purity products. The use of ultrasonic irradiation and appropriate catalysts can enhance reaction rates and product yields .

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has a wide range of scientific research applications, including:

Chemistry: Used as a building block for synthesizing other heterocyclic compounds and studying reaction mechanisms.

Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.

Industry: Utilized in the development of new materials, such as polymers and catalysts.

Wirkmechanismus

The mechanism of action of N-(4-carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and pyrimidine rings enable it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Thiazolopyrimidin-Derivate: Verbindungen mit ähnlichen Thiazol- und Pyrimidinringen, wie z. B. Ethyl-5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxylate.

Pyrimidin-Derivate: Verbindungen wie 2-Chlor-4-(Trifluormethyl)pyrimidin-5-N-(3',5'-Bis(Trifluormethyl)phenyl)carboxamide.

Einzigartigkeit

N-(4-Carbamoylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-carboxamid zeichnet sich durch sein spezifisches Substitutionsschema und das Vorhandensein sowohl von Carbamoyl- als auch von Carboxamidgruppen aus. Diese funktionellen Gruppen verbessern seine Bindungsaffinität zu molekularen Zielstrukturen und tragen zu seinen vielfältigen biologischen Aktivitäten bei.

Eigenschaften

Molekularformel |

C15H12N4O3S |

|---|---|

Molekulargewicht |

328.3 g/mol |

IUPAC-Name |

N-(4-carbamoylphenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

InChI |

InChI=1S/C15H12N4O3S/c1-8-7-23-15-17-6-11(14(22)19(8)15)13(21)18-10-4-2-9(3-5-10)12(16)20/h2-7H,1H3,(H2,16,20)(H,18,21) |

InChI-Schlüssel |

YWRNFZUZQKZYNQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(=O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11025457.png)

![6-{[4-(2-Furylcarbonyl)piperazino]methyl}-1-[(4-methoxyphenyl)imino]-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B11025460.png)

![Tetramethyl 6'-acryloyl-8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11025485.png)

![methyl {4,8-dimethyl-2-oxo-7-[2-oxo-2-(2-oxoimidazolidin-1-yl)ethoxy]-2H-chromen-3-yl}acetate](/img/structure/B11025494.png)

![N-(4-chlorophenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B11025500.png)

![3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11025523.png)

![methyl N-{[2-(4-methoxybenzyl)-1-oxo-1,2-dihydroisoquinolin-4-yl]carbonyl}-beta-alaninate](/img/structure/B11025541.png)